molecular formula C12H13Cl2NO2 B2427086 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1257550-55-2

3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B2427086
CAS No.: 1257550-55-2
M. Wt: 274.14
InChI Key: AMELOCZYFPZPIK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and a cyclopropyl group attached via a hydroxymethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent to form 1-(chloromethyl)cyclopropane.

    Amidation reaction: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3,4-dichloro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

    Reduction: 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline.

    Substitution: 3,4-dimethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.

Scientific Research Applications

3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide: Known for its opioid-like properties.

    3,4-dichloro-N-((1-(methylamino)cyclopropyl)methyl)benzamide: Similar structure but with different substituents on the cyclopropyl group.

Uniqueness

3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications, providing versatility in its applications. Additionally, the cyclopropyl group imparts rigidity to the molecule, potentially influencing its interaction with biological targets.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(5-10(9)14)11(17)15-6-12(7-16)3-4-12/h1-2,5,16H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELOCZYFPZPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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